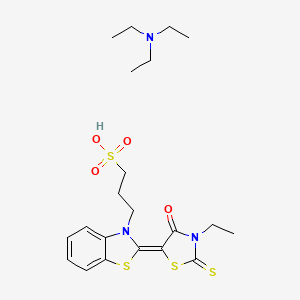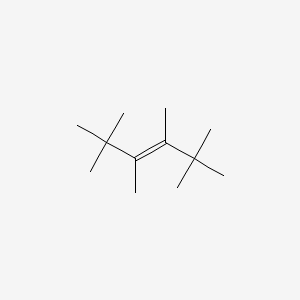![molecular formula C11H7N3O2S B13803213 5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 83327-55-3](/img/structure/B13803213.png)
5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a 4-nitrophenyl group. The presence of this nitrophenyl group enhances the compound’s biological activity, making it a valuable candidate for various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- typically involves the reaction of 2-aminobenzothiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst. One efficient method employs polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation at 300 W or thermal heating at 90°C . This method provides rapid access to functionalized imidazo-thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of PEG-400 as a dual-purpose medium and catalyst can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with enhanced electron-withdrawing properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted imidazo-thiazole derivatives with diverse functional groups.
科学的研究の応用
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antitubercular activity
Medicine: Potential therapeutic agent for the treatment of tuberculosis and other bacterial infections
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- involves its interaction with specific molecular targets. For instance, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival.
類似化合物との比較
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- can be compared with other imidazo-thiazole derivatives:
IMIDAZO(2,1-B)THIAZOLE,5-(2,4-DICHLOROPHENYL)-: Exhibits significant antitubercular activity with different substituents enhancing its efficacy.
BENZO-IMIDAZO(2,1-B)THIAZOLE CARBOXAMIDE DERIVATIVES: These compounds have shown potent activity against Mycobacterium tuberculosis and other bacterial strains.
The uniqueness of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- lies in its specific nitrophenyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
特性
CAS番号 |
83327-55-3 |
|---|---|
分子式 |
C11H7N3O2S |
分子量 |
245.26 g/mol |
IUPAC名 |
5-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-12-11-13(10)5-6-17-11/h1-7H |
InChIキー |
NSVRFJGCMMEEDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CS3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


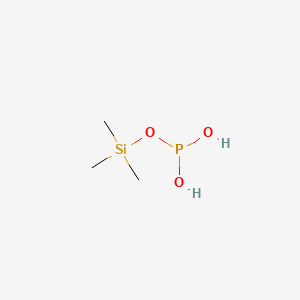
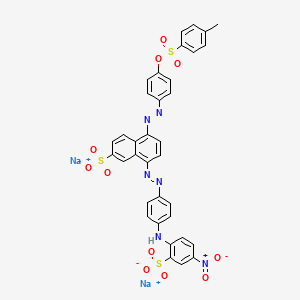
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)

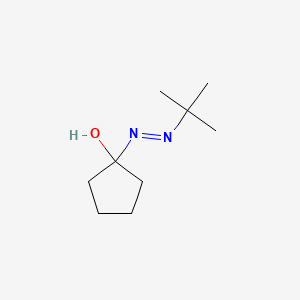
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)

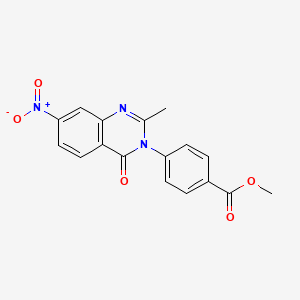
![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)

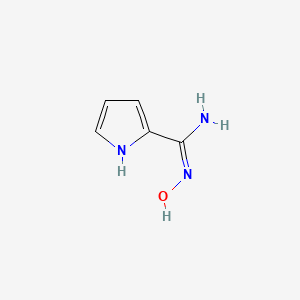
![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
